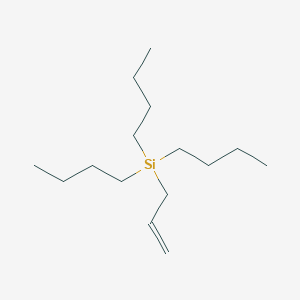

Tributyl(prop-2-EN-1-YL)silane

Description

Structure

3D Structure

Properties

CAS No. |

17907-83-4 |

|---|---|

Molecular Formula |

C15H32Si |

Molecular Weight |

240.50 g/mol |

IUPAC Name |

tributyl(prop-2-enyl)silane |

InChI |

InChI=1S/C15H32Si/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3/h8H,4-7,9-15H2,1-3H3 |

InChI Key |

SNJZRHFNGOQOMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](CCCC)(CCCC)CC=C |

Origin of Product |

United States |

Synthetic Methodologies for Tributyl Prop 2 En 1 Yl Silane and Its Derivatives

Direct Synthesis Approaches to Tributyl(prop-2-en-1-yl)silane

Direct methods to form the core this compound structure primarily involve the formation of a silicon-carbon bond with an allyl moiety.

A prominent method for synthesizing allylsilanes involves the reaction of a Grignar_d reagent with a suitable silicon halide. vedantu.comyoutube.com Specifically, the reaction of propargyl magnesium bromide with tributylchlorosilane (B1630558) can yield this compound. The Grignard reagent, prepared from propargyl bromide and magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran, acts as a potent nucleophile. vedantu.comyoutube.com The reaction proceeds via a nucleophilic attack of the propargyl Grignard reagent on the electrophilic silicon atom of tributylchlorosilane. An interesting aspect of using propargylic Grignard reagents is the potential for rearrangement, often leading to the formation of the thermodynamically more stable allylic isomer. The reaction can proceed through a six-membered transition state, particularly when reacting with carbonyl compounds, which can influence the final product structure. youtube.com The choice of solvent and reaction conditions is crucial to minimize side reactions and ensure the desired product is obtained. vedantu.com

The general transformation can be represented as:

Propargyl-MgBr + (C₄H₉)₃SiCl → this compound + MgBrCl

It's important to note that the Grignard reagent can exist in equilibrium between the propargylic and allenic forms, which can influence the product distribution. However, the reaction with tributylchlorosilane generally favors the formation of the allylsilane.

A study on the CuCl-mediated carbometallation of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents demonstrates the formation of fully-substituted allylic alcohols. This highlights the utility of Grignard reagents in conjunction with propargylic systems to generate allylic structures. rsc.org

An alternative to the Grignard approach involves the direct metallation of propene or related C3 hydrocarbons, followed by quenching with an electrophilic silicon species like tributylchlorosilane. This strategy relies on the generation of a nucleophilic allyl anion, which then reacts with the silane (B1218182). Strong bases such as organolithium reagents (e.g., n-butyllithium or tert-butyllithium) are typically employed for the deprotonation of propene to form the allyllithium species.

The reaction sequence is as follows:

CH₂=CH-CH₃ + R-Li → [CH₂=CH-CH₂]⁻Li⁺ + R-H

[CH₂=CH-CH₂]⁻Li⁺ + (C₄H₉)₃SiCl → CH₂=CH-CH₂-Si(C₄H₉)₃ + LiCl

This method provides a direct route to the desired allylsilane. However, controlling the regioselectivity of the deprotonation can be a challenge, and the strong basicity of the organolithium reagents may not be compatible with certain functional groups.

Research has also explored the use of other metallating agents. For instance, the reaction of allyl alcohols with silylzinc reagents, catalyzed by NiCl₂(PMe₃)₂, provides allylsilanes in high yields. organic-chemistry.org This indicates that various organometallic species can be effectively coupled with silicon electrophiles to form the desired C-Si bond.

Hydrosilylation, the addition of a Si-H bond across a multiple bond, presents a powerful and atom-economical method for the synthesis of organosilanes. acs.org The hydrosilylation of allenes and alkynes with tributylsilane (B1588627) can serve as a direct route to this compound and its substituted derivatives.

Hydrosilylation of Allenes:

The hydrosilylation of allene (B1206475) (propadiene) with tributylsilane in the presence of a suitable catalyst can yield this compound. Various transition metal complexes, including those of platinum, rhodium, nickel, and palladium, have been shown to catalyze the hydrosilylation of allenes. organic-chemistry.orgrsc.orgnih.gov The regioselectivity of the addition (i.e., whether the silyl (B83357) group adds to the central or a terminal carbon of the allene) is a key consideration and can often be controlled by the choice of catalyst and ligands. organic-chemistry.orgrsc.org For example, nickel catalysis with larger N-heterocyclic carbene (NHC) ligands tends to produce alkenylsilanes, while palladium catalysis with smaller NHC ligands favors the formation of allylsilanes. organic-chemistry.org

| Catalyst System | Substrate | Product | Key Features |

| Palladium with small NHC ligands | Allene | Allylsilane | High regioselectivity for allylsilane |

| Nickel with large NHC ligands | Allene | Alkenylsilane | High regioselectivity for alkenylsilane |

| Lithium triethylborohydride | Allenes | (E)-allylsilanes | Transition-metal-free catalysis |

| Copper complexes | Allenes | Linear or branched allylsilanes | Solvent-dependent regioselectivity |

Hydrosilylation of Alkynes:

Similarly, the hydrosilylation of propyne (B1212725) with tributylsilane can lead to the formation of this compound. The reaction typically proceeds via the addition of the silane across the triple bond. A variety of catalysts, including platinum and ruthenium complexes, are effective for alkyne hydrosilylation. nih.govresearchgate.netresearchgate.net The stereoselectivity of the addition (syn or anti) and the regioselectivity (Markovnikov or anti-Markovnikov addition) are important aspects that can be influenced by the catalyst system. nih.gov For instance, visible light-promoted hydrosilylation of alkynes using Eosin Y as a photocatalyst can produce alkenylsilanes with high regio- and stereoselectivity. organic-chemistry.org

| Catalyst | Substrate | Product(s) | Key Features |

| Cationic Ruthenium Complex | Terminal Alkynes | α-vinylsilane (trans addition) | High regioselectivity |

| Platinum Catalysts | Alkynes | α, β-(E), and β-(Z) isomers | Product distribution depends on conditions |

| Eosin Y (photocatalyst) | Alkynes | Alkenylsilanes | High regio- and stereoselectivity |

Functionalization and Derivatization Strategies for this compound

The synthetic utility of this compound is greatly expanded through its subsequent functionalization and derivatization.

Allylsilanes, including this compound, can undergo isomerization to the corresponding thermodynamically more stable vinylsilanes (alkenylsilanes). nih.govresearchgate.net This transformation is often catalyzed by transition metal complexes, particularly those of ruthenium. nih.govrsc.orgresearchgate.net The isomerization process typically involves the migration of the double bond.

A plausible mechanism for ruthenium-catalyzed isomerization involves the coordination of the allylsilane to the ruthenium complex, followed by a series of steps that may involve the formation of a π-allyl ruthenium intermediate. nih.gov The α-silyl effect may play a role in facilitating the isomerization to the vinylsilane. nih.gov

Once formed, these alkenylsilanes are versatile intermediates for a variety of organic transformations. For example, they can participate in ruthenium-catalyzed oxidative coupling reactions with activated olefins to generate functionalized 1,3-dienes with excellent regio- and diastereoselectivity. nih.govrsc.orgresearchgate.net This provides an efficient route to complex diene structures that are valuable in natural product synthesis. researchgate.net

| Reaction | Catalyst | Reactant | Product |

| Isomerization | Ruthenium complexes | This compound | Tributyl(prop-1-en-1-yl)silane |

| Oxidative Coupling | Ruthenium complexes | Alkenylsilane and activated olefin | Functionalized 1,3-diene |

The carbon-silicon (C-Si) bond in allylsilanes is susceptible to cleavage by various reagents, a property that allows for the introduction of a wide range of functional groups. nih.goviupac.org This reactivity stems from the ability of the silyl group to stabilize a carbocation β to the silicon atom through σ-π conjugation. nih.gov

Electrophilic cleavage of the C-Si bond is a common strategy. nih.gov Electrophiles can interact with the π electrons of the double bond, leading to the formation of a β-silyl carbocation. Subsequent nucleophilic attack on the silicon atom cleaves the C-Si bond and forms the desired product. nih.gov

Furthermore, the C-Si bond in organopentafluorosilicates, which can be derived from allylsilanes, is readily cleaved by various electrophiles and oxidants, including halogens and copper(II) halides. nih.gov This provides another pathway for functionalization.

In some cases, the cleavage of the C-Si bond can be controlled to occur over other bonds, such as a carbon-sulfur bond in certain silyl-thioallenes, by carefully selecting the reagents and reaction conditions. rsc.org This selectivity allows for precise molecular modifications. The cleavage of C-Si bonds in alkynylsilanes by platinum compounds has also been reported. rsc.org

Reactivity and Mechanistic Investigations of Tributyl Prop 2 En 1 Yl Silane

Electrophilic Activation and Corresponding Reactions

Tributyl(prop-2-en-1-yl)silane, like other allylsilanes, undergoes regiospecific reactions with a variety of electrophiles. In these reactions, the electrophile attacks the terminal carbon (γ-position) of the allyl group. This is followed by the cleavage of the carbon-silicon bond, resulting in the formation of a new allylic system with the double bond relocated adjacent to its original position. scispace.com The high nucleophilicity of the double bond in allylsilanes makes them valuable reagents in organic synthesis. scispace.com Lewis acids such as titanium tetrachloride (TiCl₄), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) are commonly used to promote these reactions. scispace.comnih.gov

Radical Allylation Reactions: Kinetics and Selectivity Studies

Radical additions to allylsilanes represent a key class of reactions. For instance, the addition of the trichloromethyl radical (•CCl₃), generated from carbon tetrachloride, to allylsilanes proceeds via a free-radical chain mechanism. rsc.org The process involves the addition of the radical to the double bond to form a radical intermediate, which then abstracts an atom from the starting material to propagate the chain. libretexts.orgyoutube.com The regioselectivity of these additions typically results in the formation of the more stable carbon radical intermediate. libretexts.orgyoutube.com

Another example is the radical hydrosilylation of alkenes using silanes like phenyldimethylsilane or trichlorosilane, which can be initiated by triethylborane. organic-chemistry.org This two-step radical addition-oxidation sequence provides an anti-Markovnikov hydration of alkenes. organic-chemistry.org

The nature of the substituents on the silicon atom significantly influences the reactivity of the double bond in alkenylsilanes towards radical addition. rsc.org Studies on the addition of the trichloromethyl radical to various allylsilanes have provided insights into these electronic effects. rsc.org The stability of the resulting radical intermediate is a crucial factor, with the general trend being tertiary > secondary > primary. youtube.com This stability is attributed to hyperconjugation, where electrons in adjacent sigma bonds weakly overlap with the p-orbital containing the single electron. youtube.com

In the context of trialkylsilyl groups, replacing methyl groups with more inductively withdrawing groups on the silicon atom can reduce the activating effect of the silyl (B83357) group. Conversely, electron-donating alkyl groups like butyl groups in this compound enhance the electron density of the double bond, thereby influencing the rate of reaction with electrophilic radicals. The table below illustrates the relative reactivities of different alkenylsilanes towards the trichloromethyl radical.

Table 1: Relative Reactivities of Alkenylsilanes towards the Trichloromethyl Radical

| Compound | Relative Reactivity |

|---|---|

| CH₂=CHCH₂SiMe₃ | 1.00 |

| CH₂=CHCH₂SiPh₃ | 0.85 |

| CH₂=CHSiMe₃ | 0.35 |

| CH₂=CHSiCl₃ | 0.15 |

Data sourced from studies on radical addition reactions of alkenylsilanes. rsc.org

The transition state in radical allylation reactions involves the formation of a radical intermediate. The regiochemistry of the addition is governed by the formation of the most stable radical. libretexts.orgucsb.edu For this compound, the addition of a radical (R•) to the double bond would lead to a secondary radical, which is more stable than the primary radical that would be formed if the addition occurred at the internal carbon.

Lewis Acid Catalyzed Transformations (e.g., Borane-Catalyzed Isomerization)

Lewis acids, particularly boranes like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are effective catalysts for the isomerization of allylsilanes to the corresponding E-alkenylsilanes. nih.gov This transformation is valuable as it converts readily available allylsilanes into versatile alkenylsilane intermediates. nih.gov The reaction is often highly E-selective. nih.gov

For example, the B(C₆F₅)₃-catalyzed isomerization of various allylsilanes has been shown to proceed efficiently, providing access to a diverse range of styrene (B11656) derivatives after a subsequent Hiyama coupling step. nih.gov

Table 2: B(C₆F₅)₃-Catalyzed Isomerization of Allyl Silanes

| Allyl Silane (B1218182) Substrate | Product (Alkenyl Silane) | Yield (%) |

|---|---|---|

| Allyltriisopropylsilane | (E)-prop-1-en-1-yltriisopropylsilane | 95 |

| (4-Methoxyallyl)benzene | (E)-1-(4-methoxyphenyl)prop-1-ene | 98 |

| (4-(Trifluoromethyl)allyl)benzene | (E)-1-(4-(trifluoromethyl)phenyl)prop-1-ene | 91 |

Data adapted from studies on borane-catalyzed isomerization of allyl silanes. nih.gov

The mechanism of borane-catalyzed isomerization of allylsilanes is proposed to proceed through pathways analogous to those for allyl benzenes. nih.gov These pathways may involve:

Hydride Abstraction: The Lewis acidic borane (B79455) can abstract a hydride from the allylic position, generating a silicenium-stabilized carbocation.

1,2-Hydride Shift: Activation of the alkene by the borane can lead to a β-silyl cation intermediate, followed by a 1,2-hydride shift.

1,3-Hydride Shift: A direct 1,3-hydride shift may also be operative. nih.gov

These mechanisms all involve the activation of a C(sp³)–H bond at the allylic position, facilitated by the strong Lewis acidity of the borane catalyst. The formation of a β-silyl cation intermediate is supported by trapping experiments with nucleophiles. nih.gov This type of C-H activation is a key step in various synthetic transformations. libretexts.org

Nucleophilic Activation and Related Transformations

While the electrophilic reactivity of allylsilanes is well-documented, they can also undergo nucleophilic activation. This typically involves the deprotonation of the allylic C-H bond to generate a nucleophilic allyl anion. The pKa of a terminal alkyne C-H bond is around 25, and strong bases like sodium amide are required for deprotonation. youtube.com The allylic protons of an allylsilane are similarly acidic and can be removed by strong bases like organolithium reagents. wikipedia.orgyoutube.com

The deprotonation of silanes themselves is challenging due to the Si(δ+)-H(δ-) polarization of the Si-H bond, which favors nucleophilic attack at the silicon atom. chemrxiv.org However, deprotonation at the allylic carbon of this compound is more feasible. The resulting tributylsilyl-substituted allyl anion is a potent nucleophile that can react with various electrophiles.

Furthermore, silicon nucleophiles, such as silylzinc reagents, can be used in cross-coupling reactions to synthesize allylsilanes. For instance, a nickel-catalyzed reaction of allyl alcohols with silylzinc reagents provides a direct route to allylsilanes. acs.org This transformation proceeds via a silicon nucleophile, highlighting a different mode of reactivity for organosilicon compounds.

Another related transformation is the synthesis of allenylic silanes from allylsilane precursors. While not a direct nucleophilic activation of the starting allylsilane, these multi-step syntheses can involve the use of nucleophilic reagents. nih.govnih.govorganic-chemistry.org

Fluoride-Mediated Desilylation and Carbanion Generation

The silicon-carbon bond in this compound can be selectively cleaved by a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). This process, known as desilylation, is a powerful method for generating carbanions in a controlled manner. The high affinity of fluorine for silicon drives the reaction, leading to the formation of a stable tributylfluorosilane and a highly reactive allyl carbanion. nih.gov

Spectroscopic studies have provided clear evidence for the formation of carbanions as the reactive species in these fluoride-catalyzed reactions, as opposed to pentacoordinate siliconate complexes. nih.gov The generated allyl carbanion is a potent nucleophile that can readily participate in a variety of bond-forming reactions, including conjugate additions to α,β-unsaturated carbonyl compounds like cyclohexenone. nih.gov The choice of fluoride source and reaction conditions can influence the efficiency of carbanion generation and subsequent reactions. For instance, tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) is another effective reagent for this purpose. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Hiyama Coupling)

This compound is an effective coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. wikipedia.orgorganic-chemistry.org This reaction provides a powerful tool for the formation of carbon-carbon bonds between organosilanes and organic halides or triflates. wikipedia.org A key feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride source like TBAF, to facilitate the transmetalation step. organic-chemistry.orgcore.ac.uk

The general catalytic cycle for the Hiyama coupling involves three main steps: wikipedia.orgcore.ac.uk

Oxidative Addition: The organic halide adds to the palladium(0) catalyst, forming a palladium(II) intermediate. core.ac.uk

Transmetalation: The activated organosilane transfers its organic group (in this case, the allyl group) to the palladium(II) center, displacing the halide. This step is facilitated by the formation of a pentacoordinate silicon intermediate upon reaction with the fluoride activator. core.ac.uk

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst. core.ac.uk

The Hiyama coupling has been successfully applied to a wide range of substrates, including the synthesis of biaryl derivatives and complex natural products. wikipedia.orgnih.gov

The mechanism of palladium-catalyzed reactions involving allylsilanes can be complex and may involve steps beyond the standard cross-coupling cycle. Carbopalladation, the insertion of an alkene into a carbon-palladium bond, and subsequent palladium-mediated isomerizations can lead to a variety of products. While the provided search results focus primarily on the standard Hiyama coupling mechanism, the potential for such alternative pathways exists, particularly with substrates capable of undergoing migratory insertion or β-hydride elimination.

The regio- and stereoselectivity of cross-coupling reactions involving allylic partners are critical considerations. In the context of this compound, the reaction generally proceeds with the transfer of the allyl group. The geometry of the resulting double bond can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, rhodium-catalyzed cross-coupling reactions have demonstrated high regio- and stereoselectivity in the formation of (E)-enynes. nih.gov While specific studies on the regio- and stereocontrol of Hiyama coupling with this compound were not detailed in the provided search results, the principles of stereocontrol in related palladium-catalyzed allylic substitutions are well-established and would likely apply.

Advanced Reaction Pathways and Intermolecular Processes

Beyond direct cross-coupling and carbanion generation, this compound can participate in more complex, multi-step transformations.

Oxidative Transformations Involving the Silane Moiety

The silane group in this compound can be involved in oxidative processes. While the primary role of the silyl group is often as a leaving group in cross-coupling reactions, its presence can influence the electronic properties of the molecule and its susceptibility to oxidation. The provided search results primarily focused on the cross-coupling reactivity where the silane is cleaved, rather than directly oxidized. However, the potential for oxidative addition to the palladium center is a key step in the Hiyama coupling mechanism. core.ac.uk

Cascade and Domino Reactions Incorporating this compound

Cascade or domino reactions are powerful synthetic strategies that involve two or more sequential bond-forming events in a single operation without the isolation of intermediates. wikipedia.orgbeilstein-journals.org These processes are highly efficient in terms of atom economy and step count. wikipedia.org this compound can be a key component in such reaction sequences. For example, the allyl carbanion generated by fluoride-mediated desilylation can initiate a cascade by reacting with a suitable electrophile, which then undergoes further intramolecular transformations.

An example of a cascade process could involve the initial Michael addition of the this compound-derived carbanion to an acceptor, followed by an intramolecular cyclization or another intermolecular reaction. These reactions can lead to the rapid construction of complex molecular architectures from simple starting materials. beilstein-journals.org The design of such cascade reactions relies on the careful orchestration of the reactivity of the various components and intermediates. beilstein-journals.org

Applications of Tributyl Prop 2 En 1 Yl Silane in Advanced Organic Synthesis

Strategic Applications as Allylating Reagents in Complex Molecule Construction

The allyl group is a common structural motif in many natural products and biologically active molecules. The introduction of this functional group often requires reagents that are both reactive and selective. Tributyl(prop-2-en-1-yl)silane serves as an effective source of the allyl nucleophile in various carbon-carbon bond-forming reactions.

Stereoselective and Regioselective Synthesis of Advanced Intermediates

The controlled formation of stereocenters and the specific placement of functional groups are paramount in the synthesis of complex molecules. This compound, in conjunction with appropriate catalysts or reaction conditions, can achieve high levels of stereoselectivity and regioselectivity in allylation reactions. For instance, the reaction of aldehydes and ketones with this compound in the presence of a Lewis acid can lead to the formation of homoallylic alcohols with a high degree of diastereoselectivity. The bulky tributylsilyl group can influence the trajectory of the incoming electrophile, directing the allylation to a specific face of the substrate.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Product | Diastereomeric Ratio (dr) |

| Benzaldehyde | This compound | TiCl4, CH2Cl2, -78 °C | 1-Phenylbut-3-en-1-ol | >95:5 (syn:anti) |

| Cyclohexanone | This compound | BF3·OEt2, CH2Cl2, -78 °C | 1-Allylcyclohexan-1-ol | N/A |

Furthermore, the regioselectivity of allylation can be controlled. While the reaction typically occurs at the γ-position of the allyl silane (B1218182), certain conditions can promote reaction at the α-position, leading to the formation of vinylsilanes, which are themselves valuable synthetic intermediates. researchgate.net

Formation of Challenging Carbon-Carbon Bonds

The construction of sterically hindered or electronically demanding carbon-carbon bonds represents a significant challenge in organic synthesis. The nucleophilicity of the allyl group in this compound, enhanced by the β-silicon effect, allows it to participate in reactions that might otherwise be sluggish or unsuccessful. This reagent can effectively allylate hindered ketones and overcome electronic deactivation in substrates. The formation of quaternary carbon centers, for example, can be achieved with greater efficiency using this powerful allylating agent.

Role in Protecting and Deprotecting Functional Groups in Multi-Step Syntheses

In the intricate process of synthesizing complex molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with subsequent chemical transformations. Organosilanes are widely used as protecting groups, and while this compound is primarily known for its role in C-C bond formation, the related silyl (B83357) ethers are a cornerstone of protecting group chemistry. sigmaaldrich.commasterorganicchemistry.com

The general strategy involves the reaction of an alcohol with a silyl halide (like a tributylsilyl chloride) to form a silyl ether. masterorganicchemistry.com This silyl ether is stable to a wide range of reaction conditions, including those involving strong bases and organometallic reagents. The protection can be selectively removed under mild conditions, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), which exploits the high affinity of silicon for fluorine. masterorganicchemistry.com This selective deprotection is a critical aspect of multi-step synthesis.

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Alcohol | Tributylsilyl (TBS) | TBSCl, Imidazole, DMF | TBAF, THF |

| Alcohol | Triethylsilyl (TES) | TESCl, Pyridine, CH2Cl2 | HF·Pyridine, THF |

| Alcohol | Triisopropylsilyl (TIPS) | TIPSCl, Imidazole, DMF | TBAF, THF |

Precursor in Multicomponent Reactions and Convergent Synthetic Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. This compound can serve as a key component in such reactions. For example, in a Lewis acid-catalyzed process, an aldehyde, an amine, and this compound can react to form homoallylic amines in a single step.

In convergent synthesis, different fragments of a target molecule are synthesized independently and then joined together in the later stages. The reactivity of this compound makes it an excellent coupling partner in these strategies. A fragment containing an electrophilic center can be efficiently coupled with a nucleophilic fragment derived from or incorporating the allyl silane.

Contributions to Asymmetric Synthesis and Chiral Induction

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. This compound has proven to be a valuable tool in the realm of asymmetric synthesis. The use of chiral Lewis acids or chiral auxiliaries in conjunction with this reagent can induce high levels of enantioselectivity in allylation reactions. mdpi.com

For instance, the reaction of an aldehyde with this compound catalyzed by a chiral titanium complex can yield homoallylic alcohols with high enantiomeric excess. The chiral catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. This approach provides a powerful method for the construction of chiral building blocks for the synthesis of complex, biologically active molecules. rsc.orgrsc.org

| Aldehyde | Catalyst | Ligand | Enantiomeric Excess (ee) |

| Benzaldehyde | Ti(OiPr)4 | (R)-BINOL | 95% |

| 3-Phenylpropanal | Sc(OTf)3 | (S)-PyBox | 92% |

Tributyl Prop 2 En 1 Yl Silane in Materials Science and Interdisciplinary Research

Development of Advanced Materials and Hybrid Systems with Organosilicon Components

The incorporation of organosilicon compounds like Tributyl(prop-2-en-1-yl)silane into materials can impart desirable properties such as improved thermal stability, hydrophobicity, and chemical resistance. This has led to their extensive use in creating novel materials and hybrid systems with tailored functionalities.

Surface Modification and Coating Technologies

The ability of this compound to functionalize surfaces is a key aspect of its application in materials science. The allyl group provides a reactive handle for further chemical transformations, while the silane (B1218182) moiety allows for covalent attachment to various substrates, particularly those with hydroxyl groups like silica (B1680970) and metal oxides. This surface modification can be used to alter the surface properties of materials, for instance, to enhance adhesion, improve biocompatibility, or create protective coatings.

Research has shown that allylsilanes can be effectively used for the functionalization of silica gel. For example, treatment of an (allyl)organosilane with silica gel in refluxing toluene (B28343) can lead to deallylation and the formation of a stable Si-O-Si bond with the silicon on the silica gel surface. rsc.org This method provides a reliable way to covalently attach organic functional groups to silica surfaces.

Surface coating is a critical technology for protecting materials from environmental degradation, such as corrosion and wear. researchgate.net The development of advanced coatings often involves the use of organosilane coupling agents to improve the adhesion between the organic coating and the inorganic substrate. While specific research on this compound in large-scale coating applications is not extensively documented in publicly available literature, the principles of using allylsilanes for surface functionalization suggest its potential in creating robust and durable coatings.

Integration into Polymeric Architectures and Hybrid Silicones

This compound serves as a valuable monomer and crosslinking agent in polymer synthesis. Its allyl group can participate in various polymerization reactions, such as free-radical polymerization and addition reactions, allowing for its incorporation into a wide range of polymer backbones. This integration can be used to create hybrid materials that combine the properties of both the organic polymer and the organosilane.

The synthesis of polymer-grafted nanoparticles is one area where such functionalization is crucial. Techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization can be used to create well-defined polymer chains that are subsequently grafted onto nanoparticles. researchgate.net The functional groups on the silane, such as the allyl group in this compound, can serve as the attachment point for these polymer chains.

Hybrid silicone polymers, which combine the properties of silicones with those of organic polymers, are of particular interest. These materials can exhibit enhanced mechanical strength, thermal stability, and chemical resistance compared to their individual components. The incorporation of functional silanes like this compound can be a key step in the synthesis of these advanced hybrid materials.

Catalytic Applications and Immobilization of Catalysts on Silane-Derived Supports

The immobilization of homogeneous catalysts onto solid supports is a critical area of research aimed at combining the high selectivity and activity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts. rsc.orgmdpi.com Silane-functionalized materials, particularly silica, are widely used as supports for catalyst immobilization.

The functional group of the silane plays a crucial role in anchoring the catalytic species to the support. The allyl group of this compound can be utilized for this purpose through various chemical reactions. For instance, the double bond can be functionalized to introduce ligands that can coordinate with a metal catalyst. This covalent attachment helps to prevent leaching of the catalyst from the support, thereby enhancing its stability and recyclability.

Exploration as Intermediates in Pharmaceutical and Biomedical Research

Organosilicon compounds are increasingly being explored in pharmaceutical and biomedical research due to their unique properties. The incorporation of silicon into drug molecules can alter their metabolic stability, lipophilicity, and bioavailability. While direct therapeutic applications of this compound are not documented, its role as a synthetic intermediate is of significant interest.

The reactive allyl group allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules with potential biological activity. For example, the allyl group can be converted into other functional groups, which can then be used to construct the core structures of pharmaceutical compounds.

In the field of biomedical materials, functional polymers play a crucial role in applications such as drug delivery and tissue engineering. mdpi.com Polymers containing allyl functionalities are particularly interesting because the double bond allows for post-polymerization modifications. nih.gov This enables the attachment of bioactive molecules, such as drugs or targeting ligands, to the polymer backbone. Although specific studies focusing on polymers derived from this compound for these applications are limited in the public domain, the general utility of allyl-functionalized polymers in biomedicine suggests a potential avenue for future research.

The development of drug delivery devices is a key area of biomedical engineering. nih.gov Functionalized nanoparticles, for instance, are being investigated for their ability to deliver drugs to specific targets within the body. researchgate.net The surface modification of these nanoparticles with compounds like this compound could be a strategy to control their interaction with biological systems and to attach therapeutic agents.

Computational and Spectroscopic Approaches in Tributyl Prop 2 En 1 Yl Silane Research

Theoretical Studies on Reaction Mechanisms, Energetics, and Selectivity

Theoretical and computational chemistry have become indispensable tools for investigating the intricate details of reaction mechanisms involving allylsilanes like Tributyl(prop-2-en-1-yl)silane. mdpi.com These studies, often employing Density Functional Theory (DFT), provide a framework for understanding the energetics and selectivity observed in these reactions.

Furthermore, theoretical models can explore the origins of stereoselectivity in reactions of chiral allylsilanes or in the presence of chiral catalysts. By calculating the energies of different diastereomeric transition states, researchers can predict which stereoisomer will be preferentially formed. These computational insights are crucial for the design of new synthetic methodologies with improved control over the reaction outcomes.

Spectroscopic Analysis for Characterization of Reaction Intermediates and Pathways (e.g., Nuclear Magnetic Resonance and Infrared Spectroscopy in Mechanistic Studies)

Spectroscopic techniques are fundamental to the experimental investigation of reaction mechanisms, providing direct evidence for the formation of intermediates and the progression of a reaction. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful in this regard. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a cornerstone for the characterization of organic molecules, and it plays a crucial role in mechanistic studies of reactions involving this compound. Both ¹H and ¹³C NMR provide detailed information about the structure of the starting material, products, and any observable intermediates. researchgate.net

In the context of reaction mechanisms, advanced NMR techniques such as Exchange Spectroscopy (EXSY) and Chemical Exchange Saturation Transfer (CEST) can be employed to detect and characterize transient intermediates that are in equilibrium with more stable species. nih.gov While direct detection of highly reactive intermediates like β-silyl-stabilized carbocations in reactions of this compound is challenging, NMR can be used to monitor the consumption of the starting material and the formation of products, providing kinetic data that can support a proposed mechanism.

The table below provides typical, generalized ¹H and ¹³C NMR chemical shift ranges for the key functional groups present in this compound.

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| CH₂=CH- | 4.8 - 5.1 | 112 - 115 |

| CH₂=C H- | 5.7 - 5.9 | 134 - 136 |

| -CH₂-Si | 1.5 - 1.7 | 18 - 22 |

| -Si-(C H₂CH₂CH₂CH₃)₄ | 0.5 - 0.7 | 13 - 15 |

| -Si-(CH₂C H₂CH₂CH₃)₄ | 1.2 - 1.4 | 26 - 28 |

| -Si-(CH₂CH₂C H₂CH₃)₄ | 1.2 - 1.4 | 25 - 27 |

| -Si-(CH₂CH₂CH₂C H₃)₄ | 0.8 - 1.0 | 13 - 15 |

Infrared (IR) Spectroscopy:

IR spectroscopy is highly effective for identifying specific functional groups and can be used to follow the course of a reaction by monitoring the disappearance of reactant bands and the appearance of product bands. nih.gov For this compound, the characteristic C=C stretching vibration of the allyl group and the various C-H stretching and bending vibrations are key features in its IR spectrum.

During a reaction, for example, the addition of an electrophile to the double bond, the disappearance of the C=C stretching frequency would be a clear indicator that the reaction has occurred. If a carbonyl group is formed in the product, a new, strong absorption band would appear in the region of 1650-1750 cm⁻¹. By acquiring IR spectra at different time points during a reaction, it is possible to gain insights into the reaction kinetics and pathway. researchgate.net

The following table lists the characteristic IR absorption frequencies for the principal bonds in this compound.

| Bond | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| C-H (sp²) | Stretch | 3070 - 3090 |

| C-H (sp³) | Stretch | 2850 - 2960 |

| C=C | Stretch | 1630 - 1640 |

| C-H | Bend (out-of-plane) | 910 - 990 |

| C-Si | Stretch | 690 - 860 |

Future Directions and Emerging Research Avenues for Tributyl Prop 2 En 1 Yl Silane

Development of Sustainable and Green Synthetic Methodologies

A primary focus of future research is the development of more sustainable and green synthetic routes to Tributyl(prop-2-en-1-yl)silane and related allylsilanes. Traditional methods often rely on stoichiometric organometallic reagents and halogenated starting materials, which can generate significant waste. The shift is towards atom-economic processes that utilize safer solvents and more abundant catalysts.

Key research avenues include:

Flow Chemistry: The use of flow microreactor systems presents a greener and more efficient method for synthesizing organosilicon compounds. sci-hub.se This approach allows for precise control over reaction conditions, minimizes reaction times, and can facilitate gram-scale synthesis in short operational periods. sci-hub.se Catalytic systems involving earth-abundant metals like potassium tert-butoxide are being explored within these flow systems to replace more hazardous reagents. sci-hub.se

Photoredox Catalysis: Visible-light photoredox catalysis is emerging as a powerful strategy for organic transformations due to its mild and sustainable nature. rsc.org This method can be harnessed to construct complex molecules, and its application to allylsilane synthesis represents a significant area for future development. rsc.org

Alternative Solvents: The use of hazardous solvents like N,N-dimethylformamide (DMF) is being phased out due to regulatory restrictions. rsc.org Research into green solvent mixtures, such as N-formylmorpholine (NFM) and anisole, which meet green solvent criteria for synthesis, will be crucial for the sustainable production of allylsilanes. rsc.org

Direct C-H Silylation: A significant advance would be the development of catalytic methods for the direct silylation of allylic C(sp³)–H bonds in readily available alkenes. acs.org Recent progress has shown the feasibility of transition-metal-free protocols using silyldiazenes as the silicon source, affording allylsilanes with high linear selectivity under ambient conditions. acs.org

Table 1: Emerging Green Synthetic Strategies for Allylsilanes

| Methodology | Key Features | Potential Advantages |

|---|---|---|

| Flow Microreactors | Utilizes continuous flow systems; precise control of temperature and time. sci-hub.se | Enhanced safety, scalability, and efficiency; reduced waste. sci-hub.se |

| Photoredox Catalysis | Employs visible light to drive chemical reactions. rsc.org | Mild reaction conditions, high selectivity, sustainable energy source. rsc.org |

| Green Solvents | Replaces hazardous solvents with environmentally benign alternatives. rsc.org | Improved safety profile, compliance with regulations, reduced environmental impact. rsc.org |

| Direct C-H Activation | Forms C-Si bonds directly from hydrocarbon precursors. acs.org | Increased atom economy, use of abundant starting materials, simplified synthetic routes. acs.org |

Discovery of Novel Catalytic Systems for its Transformations

The utility of this compound is intrinsically linked to the catalytic systems available for its subsequent reactions. While palladium has been a workhorse, research is diversifying to include other metals and even metal-free systems to improve yield, selectivity, and functional group tolerance.

Future research in this area will likely focus on:

Advanced Palladium Catalysis: Rational ligand design continues to improve palladium-catalyzed reactions. For instance, second-generation phosphine (B1218219) ligands have been developed for the silyl-Heck reaction, which significantly suppress alkene isomerization and dramatically improve the yields of allylsilanes from terminal alkene starting materials. acs.org

Earth-Abundant Metal Catalysis: Nickel and copper are attractive, cost-effective alternatives to palladium. Nickel-catalyzed systems have been shown to enable the regiodivergent synthesis of allylsilanes from allylic alcohols, where modulating ligand properties controls the outcome. organic-chemistry.org Similarly, copper-catalyzed hydrosilylation of dienes provides a convenient route to structurally diverse allylsilanes. organic-chemistry.org

Gold Nanoparticle Catalysis: Heterogeneous catalysts, such as gold nanoparticles supported on zirconium dioxide, are showing promise. organic-chemistry.org These systems can efficiently generate radicals for C(sp³)–Si bond formation from a wide array of precursors, including esters and ethers, under mild conditions. organic-chemistry.org

Transition-Metal-Free Catalysis: A frontier in catalysis is the elimination of transition metals altogether. Recently developed protocols use phosphonium (B103445) salts or generate allylpotassium complexes in situ to catalyze the silylation of alkenes, offering a new paradigm for these transformations. acs.orgorganic-chemistry.org

Table 2: Comparison of Novel Catalytic Systems for Allylsilane Transformations

| Catalyst Type | Metal | Key Reaction Type | Advantages |

|---|---|---|---|

| Second-Gen Phosphine Ligands | Palladium | Silyl-Heck Reaction | Suppresses isomerization, improves yields. acs.org |

| NHC Ligand Systems | Nickel/Copper | Regiodivergent Synthesis | Uses earth-abundant metals, tunable selectivity. organic-chemistry.org |

| Supported Nanoparticles | Gold | Radical C-Si Formation | Heterogeneous, broad substrate scope, mild conditions. organic-chemistry.org |

| In Situ Generated Complexes | Potassium | C-H Silylation | Transition-metal-free, operates under ambient conditions. acs.org |

Expanded Applications in Total Synthesis and Materials Innovation

As a versatile nucleophilic allylating reagent, this compound is a valuable tool for constructing complex molecular architectures. acs.org Future work will see its expanded use in the total synthesis of natural products and in the development of advanced materials with tailored properties.

Total Synthesis: The low toxicity and high functional group compatibility of allylsilanes make them ideal for multi-step total synthesis campaigns. acs.org Future research will likely see this compound employed in the stereocontrolled synthesis of complex natural products, such as polyketides and terpenoids, where the introduction of an allyl group is a key strategic step. nih.gov

Polymer and Composite Synthesis: The vinyl group in allylsilanes makes them suitable for polymerization reactions. ontosight.ai This reactivity can be exploited to create hybrid organic-inorganic polymers and composites with specific mechanical, thermal, or optical properties. ontosight.ai Future applications could include the development of advanced resins, coatings, and high-performance elastomers.

Surface Modification: Organosilanes are widely used to modify the surfaces of materials like glass, silica (B1680970), and metals. ontosight.ai this compound can be used to introduce reactive allyl groups onto a surface, which can then be used for further functionalization, improving adhesion or altering surface properties like hydrophobicity for applications in microelectronics or advanced composites. ontosight.ai

Table 3: Potential Future Applications in Materials Innovation

| Application Area | Function of this compound | Potential Outcome/Product |

|---|---|---|

| Advanced Polymers | Monomer or cross-linking agent in polymerization reactions. ontosight.ai | Polymers with enhanced thermal stability, mechanical strength, or specific optical properties. |

| Functional Coatings | Surface modifier to introduce reactive sites. ontosight.ai | Hydrophobic or oleophobic coatings, anti-corrosion layers, surfaces with improved adhesion. |

| Hybrid Materials | Building block for organic-inorganic hybrid composites. ontosight.ai | Scratch-resistant materials, specialized optical lenses, durable encapsulants for electronics. |

| Biomaterials | Surface functionalization of biomedical devices. ontosight.ai | Implants and biosensors with improved biocompatibility and tailored surface interactions. ontosight.ai |

Interdisciplinary Research with Emerging Technologies

The unique properties of organosilicon compounds are driving their adoption in fields beyond traditional chemistry. researchgate.net The future of this compound will involve its integration with emerging technologies, leading to innovative solutions in medicine, electronics, and data science.

Biomedical Applications: Organosilanes are being explored for various biomedical applications, including drug delivery systems and biosensors. ontosight.ainih.gov The tributylsilyl group can impart hydrophobicity, potentially influencing a molecule's interaction with biological membranes. Future work could involve incorporating this moiety into drug candidates or using it to functionalize the surfaces of implants and diagnostic devices to enhance their performance and biocompatibility. ontosight.aiyoutube.com

Chemosensors: The silicon atom's electronic properties and its ability to engage in hypervalent interactions can be exploited in sensor design. lkouniv.ac.in Derivatives of this compound could be developed as receptors for specific anions or molecules, with the binding event transduced into an optical or electronic signal.

Data-Driven Materials Discovery: The integration of artificial intelligence (AI) and machine learning is set to revolutionize materials science. icef.go.jpmdpi.com By creating large datasets on the properties and reactivity of organosilanes like this compound, researchers can use AI to predict the outcomes of new reactions, design novel catalysts, and accelerate the discovery of innovative materials with desired functionalities for applications ranging from energy storage to carbon capture. icef.go.jp

Q & A

Q. How can researchers optimize the synthesis of tributyl(prop-2-en-1-yl)silane to achieve high purity and yield?

Answer: Synthesis optimization requires precise control of hydrolysis time, silane monomer concentration, and cross-linker ratios. For example, adjusting the pH to 4.1 and allowing 23 hours of hydrolysis at room temperature ensures proper activation of silane precursors. Factorial experimental designs, such as varying the concentration of organofunctional silanes (e.g., MPS) and cross-linkers (e.g., BTSE), can systematically identify optimal conditions . Chromatographic assays (e.g., using toluene as a solvent) and NMR spectroscopy are critical for verifying purity and structural integrity post-synthesis .

Q. What characterization techniques are most effective for confirming the molecular structure of this compound?

Answer: X-ray diffraction (XRD) coupled with refinement programs like SHELXL is the gold standard for resolving crystal structures. For non-crystalline samples, Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., Si–C and C=C bonds), while and NMR confirm molecular connectivity. Mass spectrometry further validates molecular weight and fragmentation patterns .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound?

Answer: Discrepancies in properties like critical temperature or solubility often arise from variations in experimental protocols or sample purity. Cross-validation using multiple techniques (e.g., gas chromatography for volatility, differential scanning calorimetry for thermal stability) is essential. Researchers should also replicate historical methods (e.g., Adwentowski’s silane preparation) with modern instrumentation to assess reliability .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) be integrated with experimental data to study the reactivity of this compound?

Answer: DFT calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways, which are validated against experimental XRD data or spectroscopic results. For instance, comparing computed bond lengths with crystallographic data from SHELXL-refined structures ensures accuracy. This synergy is particularly useful in designing catalysts or understanding silane-mediated reaction mechanisms .

Q. What strategies are recommended for analyzing the surface modification efficiency of this compound in hybrid materials?

Answer: Contact angle measurements quantify wettability changes, with factorial designs assessing variables like silane concentration and hydrolysis time. For example, a response surface model (R² ≥ 0.87) can isolate dominant factors (e.g., silane ratio vs. concentration). Scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) further characterize surface morphology and chemical bonding .

Q. How can researchers refine crystal structures of silane derivatives using SHELX programs when dealing with twinned or low-quality data?

Answer: SHELXL’s robust refinement algorithms handle twinned data by iteratively adjusting scale factors and anisotropic displacement parameters. For low-resolution datasets, SHELXT’s automated structure solution integrates intensity statistics and Patterson methods to resolve ambiguities. Manual validation using WinGX/ORTEP ensures accurate anisotropic displacement ellipsoid modeling .

Q. What statistical approaches are critical for interpreting contradictory data in silane stability studies?

Answer: Multivariate analysis (e.g., principal component analysis) identifies outliers in datasets, while regression models isolate confounding variables (e.g., humidity, temperature). For time-dependent degradation studies, Kaplan-Meier survival analysis or Cox proportional hazards models quantify failure rates. Rigorous error propagation in SHELXL refinement outputs also minimizes structural uncertainties .

Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling and kinetic studies?

Answer: Deuterium or -labeled silanes track bond-breaking/forming steps via NMR or mass spectrometry. Pseudo-first-order kinetic experiments under varying temperatures reveal activation parameters (ΔH‡, ΔS‡). Coupling these with computational transition-state modeling (e.g., Gaussian calculations) provides mechanistic clarity .

Methodological Guidance

Q. What protocols ensure reproducibility in silane-based hybrid material synthesis?

Answer: Standardize hydrolysis conditions (pH 4.1, 23-hour activation) and solvent purity (e.g., ethanol-water mixtures). Document all steps using the CIF (Crystallographic Information File) format for crystal structures. Utilize version-controlled software (e.g., SHELXTL) to archive refinement parameters .

Q. How should researchers design experiments to balance high-throughput screening with data accuracy?

Answer: Implement fractional factorial designs to reduce variables while maintaining statistical power. Automated pipelines using SHELXC/D/E accelerate structure determination, and machine learning algorithms (e.g., random forests) prioritize experimental conditions with the highest predictive validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.